molecular formula C6HClF3LiN2O2 B3380717 Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 2044713-80-4

Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No.: B3380717
CAS No.: 2044713-80-4
M. Wt: 232.5
InChI Key: VQJQPCSMGOBDPB-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C6H2ClF3N2O2Li It is a lithium salt of a pyridazine derivative, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring, which can be achieved through the reaction of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Lithiation: Finally, the lithium salt is formed by reacting the carboxylic acid derivative with a lithium base, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylate group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring or the carboxylate group, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions. Reagents such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) are typically used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the lithium ion suggests possible applications in mood stabilization and the treatment of bipolar disorder, similar to other lithium salts.

Industry

Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a precursor for functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the pyridazine ring and its substituents can interact with specific binding sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 6-chloro-4-methylpyridazine-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Lithium(1+) ion 6-chloro-4-(difluoromethyl)pyridazine-3-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.

    Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyrimidine-3-carboxylate: Pyrimidine ring instead of a pyridazine ring.

Uniqueness

The presence of the trifluoromethyl group in lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds with different substituents or ring structures.

Properties

IUPAC Name

lithium;6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2.Li/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3;/h1H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJQPCSMGOBDPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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